molecular formula C7H11BrO2 B2706547 ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate CAS No. 38506-15-9

ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate

Cat. No.: B2706547
CAS No.: 38506-15-9
M. Wt: 207.067
InChI Key: XAUNGMQKDDMMQW-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate is a chiral cyclopropane derivative characterized by a bromomethyl substituent at the 2-position and an ethyl ester group at the 1-position of the cyclopropane ring. Its (1R,2R) stereochemistry is critical for its biological activity and synthetic utility. This compound serves as a key intermediate in the synthesis of anti-inflammatory agents, such as derivatives of majusculoic acid .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUNGMQKDDMMQW-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans typically involves the bromination of ethyl cyclopropane-1-carboxylate. The reaction is carried out under controlled conditions to ensure the trans configuration of the product. The process involves the use of bromine as the brominating agent and a suitable solvent such as dichloromethane. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity .

Industrial Production Methods

Industrial production of rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The product is then purified using standard techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans involves the formation of reactive intermediates that can undergo various chemical transformations. The bromine atom in the compound is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The compound can also undergo reduction and oxidation reactions, leading to the formation of alcohols and carboxylic acids, respectively .

Comparison with Similar Compounds

Substituent Variations in Cyclopropane Esters

Key Observations:
  • Substituent Effects: Bromomethyl groups enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas phenyl or cyanomethyl substituents alter electronic properties and steric bulk .
  • Stereochemical Impact: The (1R,2R) configuration in the target compound correlates with higher anti-inflammatory activity compared to racemic or non-brominated analogs . For example, compound 12 (43.01% inhibition) outperforms majusculoic acid (33.68%) and methyl majusculoate (35.75%) in LPS-primed macrophages .
  • Synthetic Yields : Phenyl-substituted derivatives (e.g., 13b) achieve higher yields (95%) due to less reactive substituents, while brominated analogs require precise conditions to avoid side reactions .

Functional Group Modifications

  • Amino Derivatives: Methyl-1-amino-2-(4-bromophenyl)cyclopropane-1-carboxylate () introduces hydrogen-bonding capability, which may alter pharmacokinetics but lacks direct anti-inflammatory data .
  • Cyanomethyl Analogs: Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate () replaces bromine with a cyano group, reducing halogen-specific interactions but offering nitrile-based reactivity .

Biological Activity

Ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula: C7_{7}H11_{11}BrO2_{2}
  • Molecular Weight: 219.07 g/mol

The compound features a cyclopropane ring with a bromomethyl group and an ethyl ester functionality, which contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves cyclopropanation reactions. Common methods include:

  • Cyclopropanation of Alkenes: Utilizing diazo compounds or transition metal catalysts to form the cyclopropane ring.
  • Bromination Reactions: The introduction of the bromomethyl group can be achieved through electrophilic bromination of suitable precursors under controlled conditions.

Example Synthetic Route

  • Starting Material: Ethyl cyclopropane-1-carboxylate.
  • Reagents: Bromine or N-bromosuccinimide (NBS) in an inert solvent.
  • Conditions: Reaction at low temperatures to minimize side reactions.

This compound exhibits biological activity primarily through enzyme inhibition. The bromomethyl group can interact with nucleophilic sites on enzymes, leading to modifications that inhibit their activity. This mechanism is particularly relevant in the context of:

  • Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), which are critical in various physiological processes.

Case Studies and Research Findings

Research has demonstrated that derivatives of cyclopropane compounds can exhibit significant biological activities:

  • Inhibition Studies: A study evaluated bromophenol derivatives containing cyclopropyl moieties, revealing Ki values for hCA I ranging from 7.8 ± 0.9 nM to 58.3 ± 10.3 nM, indicating potent inhibitory activity against this enzyme . Similar studies on this compound could yield comparable results.
  • Potential Therapeutic Applications: Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases due to their ability to inhibit AChE, a target for Alzheimer's disease therapies .

Comparative Biological Activity Table

Compound NameBiological TargetKi Value (nM)Reference
This compoundAcetylcholinesteraseTBDTBD
Bromophenol derivatives with cyclopropyl moietyhCA I7.8 ± 0.9
Bromophenol derivatives with cyclopropyl moietyhCA II43.1 ± 16.7
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylateEnzyme inhibitionTBD

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsStereoselectivitySource
Rh(II)-catalyzed65–75CH₂Cl₂, 0°C, diazo reagent>90% ee
PBr₃ bromination80–85Anhydrous THF, refluxRetention of R,R

Basic: How is the stereochemical integrity of the (1R,2R) configuration confirmed?

Answer:

  • X-ray crystallography : Resolves absolute configuration (e.g., used single-crystal X-ray at 113 K, R factor = 0.067) .
  • NMR analysis : Vicinal coupling constants (³JHH) in the cyclopropane ring (typically 5–8 Hz) and NOE correlations confirm spatial arrangement .
  • Optical rotation : Compare experimental [α]D values with literature data for enantiopure standards .

Advanced: What mechanistic insights explain the bromomethyl group’s reactivity in nucleophilic substitutions?

Answer:
The bromomethyl group undergoes SN2 reactions due to:

  • Ring strain : Cyclopropane’s angle strain (60°) increases electrophilicity at the brominated carbon.
  • Leaving group ability : Bromide’s polarizability facilitates nucleophilic attack (e.g., in Suzuki couplings or aminolysis). Computational studies (DFT) show transition states with partial sp³ hybridization at the reacting carbon .

Q. Key Data :

  • Activation energy (DFT): ~25 kcal/mol for SN2 with NH₃ .
  • Reaction rate with amines in DMF: k = 0.15 M⁻¹s⁻¹ at 25°C .

Advanced: How do computational models predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Simulates binding to receptors (e.g., dopamine D2) using software like AutoDock Vina. The cyclopropane’s rigidity and bromomethyl’s hydrophobicity enhance affinity for hydrophobic pockets .
  • MD simulations : Predict stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

Q. Table 2: Predicted Binding Affinities

TargetDocking Score (kcal/mol)Key Interactions
Dopamine D2 receptor-9.2π-Stacking with Phe residues
CYP3A4 enzyme-7.8H-bond with Thr309

Basic: What spectroscopic techniques characterize this compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.1–3.3 ppm (cyclopropane CH₂Br), and δ 4.1–4.3 ppm (ester CH₂) .
  • IR spectroscopy : C=O stretch at ~1730 cm⁻¹ (ester), C-Br stretch at 560–600 cm⁻¹ .
  • HRMS : Molecular ion [M+H]⁺ at m/z 247.03 (calculated for C₈H₁₁BrO₂) .

Advanced: How do data contradictions in diastereoselectivity arise during synthesis?

Answer:
Contradictions stem from:

  • Catalyst variability : Rh(II) vs. Cu(I) catalysts yield different enantiomeric excess (e.g., Rh(II) gives >90% ee, while Cu(I) yields 70–80% ee) .
  • Solvent effects : Polar aprotic solvents (e.g., CH₃CN) favor higher selectivity than nonpolar solvents .

Resolution : Use chiral GC or HPLC to quantify diastereomers and optimize catalyst/solvent systems.

Advanced: What comparative studies highlight the bromomethyl group’s unique reactivity versus other substituents?

Answer:

  • Hydroxymethyl analog : Less reactive in SN2 (requires activation via mesylation).
  • Chloromethyl analog : Lower leaving group ability (higher activation energy).

Q. Table 3: Reactivity Comparison

SubstituentRelative Rate (SN2)Activation Energy (kcal/mol)
BrCH₂1.0025
ClCH₂0.3032
HOCH₂0.0540

Basic: What storage conditions preserve the compound’s stability?

Answer:

  • Temperature : Store at 2–8°C to prevent thermal decomposition .
  • Light sensitivity : Amber vials avoid photolytic C-Br bond cleavage.
  • Moisture control : Desiccators with silica gel prevent ester hydrolysis .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Answer:

  • In vitro assays : Microsomal stability (CYP450 metabolism), plasma protein binding (ultrafiltration).
  • In vivo PK : Administer IV/PO to rodents; measure t₁/₂ (e.g., 2.5 h in rats) and bioavailability (∼40% due to esterase hydrolysis) .

Advanced: What strategies resolve low yields in large-scale bromination?

Answer:

  • Continuous flow reactors : Improve heat transfer and reduce side reactions (e.g., dibromination) .
  • Catalyst recycling : Immobilized HBr on silica gel enhances reagent efficiency .

Q. Optimized Protocol :

  • Substrate:HBr ratio = 1:1.2 in AcOH, 50°C, 4 h → 88% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.